1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate
Description
1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes aromatic rings, a pyridine moiety, and various functional groups such as cyano, chloro, and amido groups
Properties
IUPAC Name |
dimethyl 5-[(6-chloro-5-cyanopyridine-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c1-25-16(23)10-5-11(17(24)26-2)7-12(6-10)20-15(22)13-4-3-9(8-19)14(18)21-13/h3-7H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIILGDIHAQOEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=NC(=C(C=C2)C#N)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, which is then coupled with a benzene dicarboxylate derivative. Key steps may include:
Nitration and Reduction: Nitration of a suitable pyridine precursor followed by reduction to introduce the amino group.
Chlorination: Introduction of the chloro group via electrophilic aromatic substitution.
Amidation: Formation of the amide bond through reaction with an appropriate carboxylic acid derivative.
Esterification: Conversion of carboxylic acids to esters using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Conversion of the cyano group to an amine.
Substitution: Replacement of the chloro group with various nucleophiles, leading to a wide range of substituted derivatives.
Scientific Research Applications
1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials, such as polymers or organic semiconductors, due to its unique electronic properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and chloro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl 5-(6-bromo-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate: Similar structure but with a bromo group instead of chloro.
1,3-Dimethyl 5-(6-chloro-5-nitropyridine-2-amido)benzene-1,3-dicarboxylate: Contains a nitro group instead of a cyano group.
Uniqueness
1,3-Dimethyl 5-(6-chloro-5-cyanopyridine-2-amido)benzene-1,3-dicarboxylate is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
